molecular formula C12H22O3 B170342 Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- CAS No. 18934-00-4

Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-

Cat. No.: B170342
CAS No.: 18934-00-4
M. Wt: 214.3 g/mol
InChI Key: FNYWFRSQRHGKJT-UHFFFAOYSA-N
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Description

Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- is a useful research compound. Its molecular formula is C12H22O3 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethyl-3-[(3-ethyloxetan-3-yl)methoxymethyl]oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-11(5-13-6-11)9-15-10-12(4-2)7-14-8-12/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYWFRSQRHGKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)COCC2(COC2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075402
Record name Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

142675-43-2, 18934-00-4
Record name OXT 221
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142675-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3-ethyl-3-oxetanylmethyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18934-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxetane, 3,3'-(oxybis(methylene))bis(3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018934004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(oxydimethanediyl)bis(3-ethyloxetane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What makes DOX a promising candidate for replacing acrylic monomers in radiation curing applications?

A1: DOX stands out due to its high reactivity and ability to undergo cross-linking when exposed to UV or electron beam radiation []. This characteristic makes it highly suitable for radiation curing applications. Furthermore, DOX can be synthesized on a large scale using a solvent-free melt process [], potentially offering cost-effectiveness compared to traditional acrylic monomers.

Q2: How does the choice of co-monomer impact the properties of DOX-based materials?

A2: The selection of co-monomers significantly influences the final properties of materials incorporating DOX. Research has shown that different functional epoxy monomers, when used as co-monomers with DOX, affect the viscosity, conversion rate during curing, network formation, and ultimately, the thermo-mechanical properties of the resulting material []. This highlights the possibility of tailoring material properties for specific applications by carefully choosing the appropriate co-monomer for DOX.

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